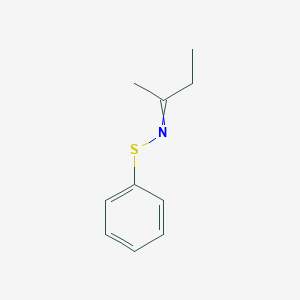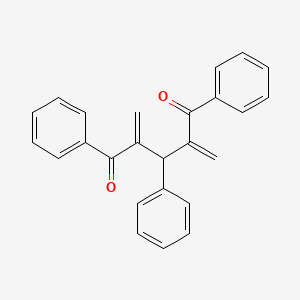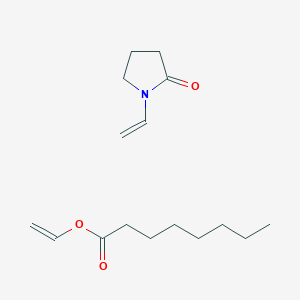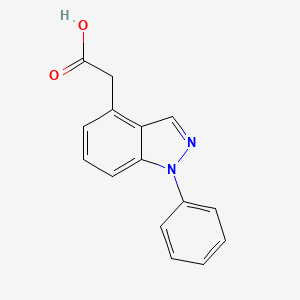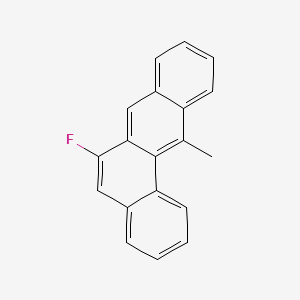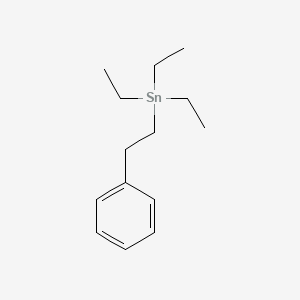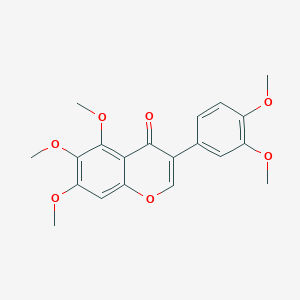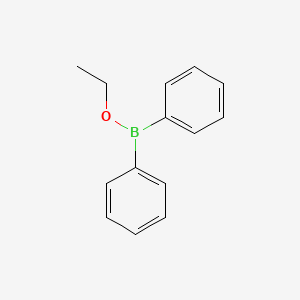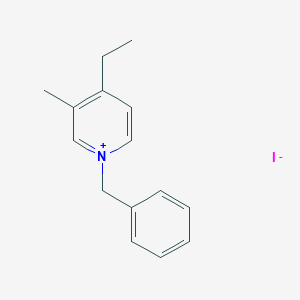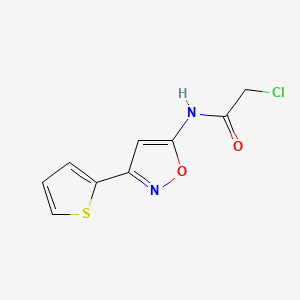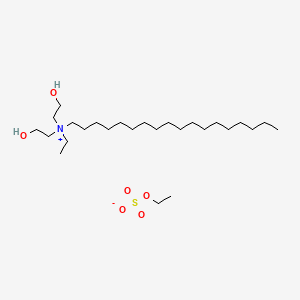
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (salt) is a quaternary ammonium compound. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations for detergents, emulsifiers, and dispersants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)octadecanamine with ethyl sulfate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure complete quaternization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the hydroxyl groups can be reduced to form alkanes.
Substitution: The ethyl sulfate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ion exchange resins or salts like sodium chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alcohols.
Substitution: New quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mecanismo De Acción
The mechanism of action of 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil phases, thereby stabilizing emulsions. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. The molecular targets include lipid membranes and hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness: 1-Octadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-, ethyl sulfate is unique due to its specific combination of a long alkyl chain and ethyl sulfate group, which provides distinct surfactant properties. Its ability to form stable emulsions and disrupt cell membranes makes it particularly valuable in both industrial and scientific applications.
Propiedades
Número CAS |
51277-02-2 |
|---|---|
Fórmula molecular |
C26H57NO6S |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
ethyl-bis(2-hydroxyethyl)-octadecylazanium;ethyl sulfate |
InChI |
InChI=1S/C24H52NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h26-27H,3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
YQBWZZAMGYURCV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



